D-Glucosamine-oxime hydrochloride

説明

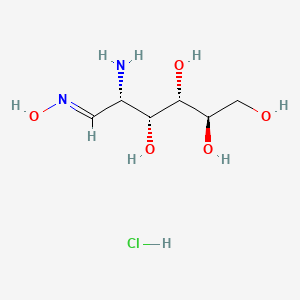

D-Glucosamine-oxime hydrochloride (CAS 54947-34-1) is a chemically modified derivative of glucosamine, characterized by the substitution of the amino group in glucosamine with an oxime functional group (-NOH). Its molecular formula is C₆H₁₅ClN₂O₅, with a molecular weight of 230.65 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive oxime moiety, which facilitates nucleophilic reactions and metal chelation .

特性

IUPAC Name |

(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSKNFHFTDIXRN-XGFKIDBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=NO)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Pharmaceutical Research

Osteoarthritis and Joint Health

D-Glucosamine-oxime hydrochloride is primarily recognized for its role in the treatment of osteoarthritis. It is often included in dietary supplements aimed at improving joint health and alleviating symptoms associated with osteoarthritis. The compound acts as a natural alternative to traditional pain relief medications, promoting joint function and comfort .

Anti-inflammatory Properties

Research is ongoing to explore the compound's potential in developing new medications for conditions such as rheumatoid arthritis. Its anti-inflammatory properties are being leveraged to enhance therapeutic efficacy, making it a candidate for innovative treatments in inflammatory diseases .

Joint Health Supplements

This compound is commonly found in dietary supplements designed for joint health. These products aim to reduce inflammation and pain associated with joint disorders, providing a natural solution for individuals seeking relief from conditions like osteoarthritis .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its ability to promote skin hydration and elasticity. It is a popular ingredient in anti-aging creams and skincare products, helping to improve the overall appearance of the skin by maintaining moisture levels and enhancing skin texture .

Biochemical Research

Cellular Signaling and Metabolism

This compound serves as a valuable tool in biochemical research, particularly in studies related to carbohydrate metabolism and cellular signaling pathways. Its role in these processes helps scientists gain insights into various biological functions and mechanisms within cells .

Veterinary Medicine

The compound is also being investigated for its applications in veterinary medicine, particularly for treating joint issues in animals. This holistic approach provides pet owners with alternative treatment options for their pets' joint health concerns .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Development of treatments for osteoarthritis and rheumatoid arthritis leveraging anti-inflammatory properties. |

| Joint Health Supplements | Inclusion in dietary supplements aimed at improving joint function and reducing pain. |

| Cosmetic Formulations | Used in skincare products to enhance hydration and elasticity, particularly in anti-aging creams. |

| Biochemical Research | Investigated for its role in carbohydrate metabolism and cellular signaling studies. |

| Veterinary Medicine | Explored for treating joint issues in animals, offering holistic care solutions. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Joint Health Improvement : A clinical trial demonstrated that patients taking glucosamine-based supplements experienced significant improvements in joint pain compared to those on placebo treatments.

- Skin Hydration Studies : Research indicated that topical applications of formulations containing this compound led to improved skin hydration levels after consistent use over several weeks.

- Animal Studies : Investigations into the use of this compound for treating osteoarthritis in dogs showed promising results, with noticeable reductions in pain levels and improved mobility.

作用機序

The compound exerts its effects through its interaction with molecular targets involved in glycosylation pathways. It can inhibit enzymes involved in the biosynthesis of glycoproteins and glycolipids, thereby affecting cellular processes such as cell signaling and immune responses.

類似化合物との比較

Structural and Functional Differences

The table below summarizes key differences between D-Glucosamine-oxime hydrochloride and related glucosamine derivatives:

Efficacy and Clinical Relevance

- It remains a popular dietary supplement, often combined with chondroitin sulfate .

- D-Glucosamine-oxime HCl : Lacks clinical trials but is structurally advantageous for synthesizing glycosylated compounds or metal complexes due to its oxime group .

Key Research Findings

Therapeutic Potential: Glucosamine hydrochloride’s efficacy in osteoarthritis remains controversial, with mixed results in pain reduction . this compound’s applications are more niche, focusing on its role as a synthetic intermediate .

Structural Impact on Reactivity :

- The oxime group in D-Glucosamine-oxime HCl enhances its ability to form stable complexes with transition metals, a property absent in glucosamine HCl .

- Epimeric differences (e.g., D-galactosamine vs. D-glucosamine) influence biological activity and metabolic pathways .

Industrial and Research Use :

生物活性

D-Glucosamine-oxime hydrochloride is a compound derived from glucosamine, which has garnered interest for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is formed through the reaction of D-glucosamine with hydroxylamine, resulting in an oxime derivative. The basic structure can be represented as follows:

This compound retains the amino and hydroxyl functional groups characteristic of glucosamine, which are crucial for its biological interactions.

Antitumor Activity

Research indicates that D-glucosamine and its derivatives exhibit significant antitumor properties. A study reported that glucosamine hydrochloride (GlcNH₂·HCl) demonstrated an inhibition ratio against tumor growth when administered at a dose of 250 mg/kg. This compound enhanced immune responses by promoting T lymphocyte proliferation and increased thymus and spleen indices, suggesting a host-mediated antitumor effect .

Table 1: Antitumor Effects of D-Glucosamine Hydrochloride

| Dose (mg/kg) | Tumor Weight Inhibition (%) | Thymus Index Increase | Spleen Index Increase |

|---|---|---|---|

| 250 | Significant | Yes | Yes |

Anti-inflammatory Effects

D-glucosamine has been shown to modulate inflammatory processes. In a pharmacoproteomic study, glucosamine (10 mM) altered the expression patterns of IL-1β-induced proteins in human chondrocytes, demonstrating anti-inflammatory effects. It was noted that glucosamine hydrochloride significantly reduced the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines such as IL-10 .

Case Study: Osteoarthritis Treatment

In a clinical trial involving patients with osteoarthritis (OA), participants taking glucosamine hydrochloride showed improvements in knee pain and function, although these were not statistically significant compared to placebo . The trial highlighted the potential benefits of glucosamine in managing OA symptoms.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Glycosylation : Glucosamine is involved in O-linked glycosylation processes, which modify proteins and affect their functions. This modification can influence cell signaling pathways and stress responses .

- Cytokine Modulation : The compound's ability to regulate cytokine levels contributes to its anti-inflammatory properties, impacting conditions such as OA and other inflammatory diseases .

- Immune Response Enhancement : By promoting T lymphocyte proliferation, D-glucosamine can enhance immune responses, which may be beneficial in cancer therapy .

Comparative Studies

Comparative studies between glucosamine hydrochloride and other forms such as glucosamine sulfate have shown that glucosamine hydrochloride may offer superior efficacy in certain applications, particularly in osteoarthritis treatment .

Table 2: Efficacy Comparison of Glucosamine Forms

| Form | Efficacy in OA Treatment | Notes |

|---|---|---|

| Glucosamine Hydrochloride | Better | Significant reduction in symptoms |

| Glucosamine Sulfate | Limited | No significant benefits observed |

準備方法

Preparation from Tri-O-Acetyl-D-Glucal via Nitrosyl Chloride Addition and Reduction

One classical and well-documented method for synthesizing D-glucosamine derivatives, including D-glucosamine-oxime hydrochloride, involves starting from tri-O-acetyl-D-glucal. This method was extensively studied by Lemieux and Nagabhushan (1968) and involves the following key steps:

Step 1: Nitrosyl Chloride Addition

Nitrosyl chloride is added to tri-O-acetyl-D-glucal to form a dimeric tri-O-acetyl-2-deoxy-2-nitroso-α-D-hexopyranosyl chloride intermediate.Step 2: Conversion to Oxime

The intermediate is then converted to the tetra-O-acetyl-2-oximinohexose derivative.Step 3: Reduction of Oxime

The oxime group is reduced using a zinc-copper couple in glacial acetic acid to yield the acetylated 2-amino-2-deoxyhexose derivative.Step 4: Deacetylation and Hydrochloride Formation

Finally, deacetylation is performed to obtain the crystalline D-glucosamine hydrochloride.

This method yields the amino group in the equatorial orientation, characteristic of D-glucosamine. The overall yields from the acetylated glycal are typically in the range of 70-80%. The method is versatile and applicable to other 2-amino-2-deoxysugars as well.

Table 1: Summary of Preparation Steps and Yields from Tri-O-Acetyl-D-Glucal

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitrosyl chloride addition | Tri-O-acetyl-D-glucal, nitrosyl chloride | Tri-O-acetyl-2-nitroso derivative | Not specified |

| Oxime formation | Conversion to tetra-O-acetyl-2-oximinohexose | Oxime derivative | Not specified |

| Reduction | Zinc-copper couple, glacial acetic acid | Acetylated 2-amino-2-deoxyhexose | 70-80 |

| Deacetylation and crystallization | Hydrolysis, acid treatment | D-glucosamine hydrochloride | Up to 82 (isolated yield) |

This method also allows obtaining the oxime intermediate (tetra-O-acetyl-2-oximinohexose), which is a key precursor to this compound.

Industrial Preparation from D-Glucosamine Hydrochloride via Solid-Liquid Exchange in Ethanol

A more recent and industrially relevant method involves the preparation of D-glucosamine derivatives, including oxime forms, by a solid-liquid exchange reaction starting from D-glucosamine hydrochloride. This method is characterized by its operational simplicity, high yield, and avoidance of toxic solvents like methanol.

- Reaction Medium : Ethanol solvent with concentration ranging from 65% to 98%

- Base Addition : Organic amines (e.g., diethylamine, triethylamine) are used as deacidification agents to facilitate solid-liquid exchange.

- Temperature Control : The reaction temperature is maintained between 25-40 °C.

- Reaction Time : 2-10 hours depending on conditions.

- Post-Reaction Processing : Centrifugation to separate solids, ethanol soaking and washing, followed by vacuum drying.

Example Process Parameters and Results:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Ethanol concentration | 93% | 88% |

| D-Glucosamine hydrochloride | 220 kg (crushed to 100 meshes) | 220 kg (crushed to 100 meshes) |

| Organic base | 100 kg diethylamine | 90 kg diethylamine + 40 kg triethylamine |

| Temperature | 27 °C | 32 °C |

| Reaction time | 4 hours | 8 hours |

| Yield | 90.8% | 87.6% |

| Chloride ion content | 0.068% | 0.036% |

| Specific rotation ([α]) | +50.9° (2.5% aqueous solution) | +50.2° (2.5% aqueous solution) |

The method results in a high-purity D-glucosamine product with controlled chloride content and optical purity, suitable for pharmaceutical applications. The process avoids yellowing and discoloration and reduces production costs by eliminating concentration and crystallization steps.

Additional Notes on Preparation and Characterization

The acetylated oxime intermediates can be hydrogenated catalytically (e.g., palladium on carbon) to obtain amino sugars with axial amino orientation such as D-mannosamine or D-talosamine, showing the versatility of oxime intermediates in sugar amine chemistry.

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized compounds, including D-glucosamine hydrochloride and its oxime derivatives.

The classical method from acetylated glycals is more suited to laboratory-scale synthesis and research applications, while the ethanol-based solid-liquid exchange method is optimized for industrial-scale production.

Summary Table Comparing Two Main Preparation Methods

| Feature | Tri-O-Acetyl-D-Glucal Route | Ethanol Solid-Liquid Exchange Route |

|---|---|---|

| Starting Material | Tri-O-acetyl-D-glucal | D-glucosamine hydrochloride |

| Key Reagents | Nitrosyl chloride, zinc-copper couple | Ethanol, organic amines (diethylamine, triethylamine) |

| Reaction Conditions | Multiple steps, glacial acetic acid, hydrogenation | 25-40 °C, 2-10 h, centrifugation, vacuum drying |

| Yield | 70-82% | ~88-91% |

| Product Purity | High, confirmed by IR and NMR | High, low chloride content, good optical purity |

| Industrial Applicability | Limited, multi-step synthesis | High, scalable, cost-effective |

| Advantages | Versatile for various amino sugar derivatives | Simple, avoids toxic solvents, prevents discoloration |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for D-Glucosamine-oxime hydrochloride to ensure stability in research settings?

- Methodological Answer : Store the compound in airtight, light-protected containers at 2–8°C, as recommended for structurally similar glucosamine derivatives. Avoid exposure to moisture and oxidizing agents, which may degrade the oxime functional group. Refrigeration prevents thermal decomposition, as evidenced by stability studies on D-Glucosamine hydrochloride .

Q. How can researchers confirm the purity and structural integrity of this compound upon receipt?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 195–210 nm to assess purity. Validate structural integrity via nuclear magnetic resonance (NMR; ¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the oxime (-NOH) and glycosamine backbone. Cross-reference with the Certificate of Analysis (CoA) for batch-specific data .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer : The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, based on solubility profiles of analogous glucosamine derivatives. Pre-screen solvents using small-scale solubility tests (e.g., 1 mg/mL increments) to avoid precipitation in reaction mixtures .

Advanced Research Questions

Q. How should contradictory safety recommendations (e.g., glove usage) from different safety data sheets (SDS) be addressed when handling this compound?

- Methodological Answer : Apply the precautionary principle: use nitrile gloves (tested for chemical resistance) and safety goggles, even if some SDS (e.g., Cayman Chemical) state no special measures are required. This aligns with Sigma-Aldrich guidelines for handling glycosamine derivatives, which emphasize minimizing dermal exposure due to potential irritancy .

Q. What experimental strategies are recommended to mitigate hydrolysis or decomposition of this compound in aqueous solutions?

- Methodological Answer : Stabilize aqueous solutions by maintaining a pH of 6–7 using phosphate or Tris buffers. Conduct time-course stability assays (via HPLC or mass spectrometry) to monitor degradation products. Store working solutions at 4°C for ≤24 hours, as prolonged exposure to water may hydrolyze the oxime moiety .

Q. How can researchers design assays to study the role of this compound in glycosylation inhibition or metabolic labeling?

- Methodological Answer : Use radiolabeled (e.g., ¹⁴C or ³H) this compound to trace its incorporation into glycoproteins or glycolipids. Combine with liquid chromatography-mass spectrometry (LC-MS/MS) to identify modified glycan structures. For enzyme inhibition studies, employ kinetic assays with purified glycosyltransferases and monitor UDP-sugar depletion via spectrophotometry .

Data Contradiction Analysis

Q. How can discrepancies in reported storage stability (e.g., room temperature vs. refrigeration) for glucosamine derivatives be resolved?

- Methodological Answer : Perform accelerated stability testing under controlled conditions (e.g., 40°C/75% relative humidity for 6 months) to compare degradation rates. Cross-validate with thermogravimetric analysis (TGA) to determine thermal decomposition thresholds. Prioritize storage recommendations from certified reference material providers (e.g., USP standards), which often specify refrigeration for long-term stability .

Experimental Design Considerations

Q. What controls are essential when using this compound in cell-based studies to ensure specificity?

- Methodological Answer : Include (1) a vehicle control (e.g., DMSO or ethanol at the same concentration) to rule out solvent effects, (2) a glucosamine-free negative control to assess baseline metabolic activity, and (3) a positive control (e.g., known glycosylation inhibitor like tunicamycin). Use lectin staining (e.g., concanavalin A) to visualize glycan changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。